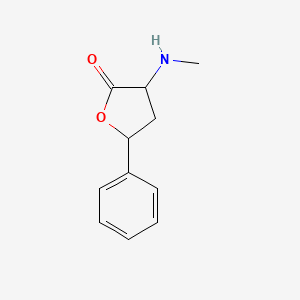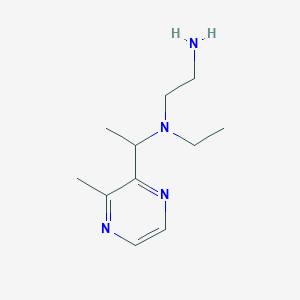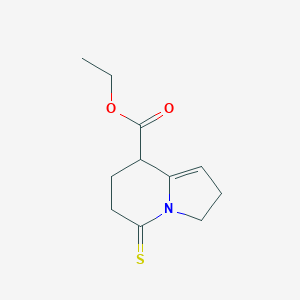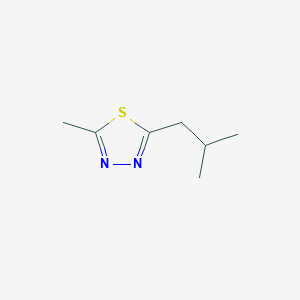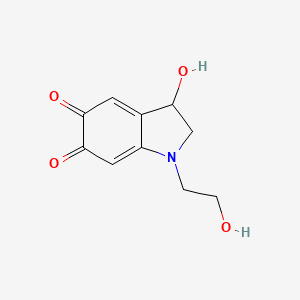![molecular formula C16H8BrNO B13109038 4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)
4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 4th position and a fused naphthoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Cyclization: The final step involves the cyclization of the intermediate to form the fused naphthoquinoline structure. This can be achieved through intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding hydroquinoline derivatives.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with DNA or RNA, leading to the disruption of cellular processes. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial and anticancer properties.
7-Chloroquinoline: Used as an antimalarial agent.
2-Methylquinoline: Studied for its potential as an anti-inflammatory agent.
Uniqueness
4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one is unique due to its fused naphthoquinoline structure and the presence of a bromine atom, which imparts distinct electronic and steric properties
属性
分子式 |
C16H8BrNO |
|---|---|
分子量 |
310.14 g/mol |
IUPAC 名称 |
4-bromophenaleno[1,2-b]pyridin-7-one |
InChI |
InChI=1S/C16H8BrNO/c17-13-7-6-11-14-9(13)3-1-4-10(14)15-12(16(11)19)5-2-8-18-15/h1-8H |
InChI 键 |
DTCPZYOPWBFSHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C(C3=O)C=CC=N4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


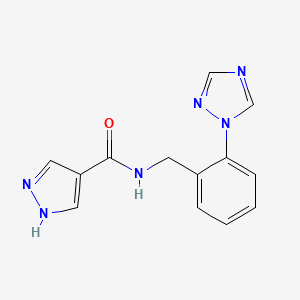
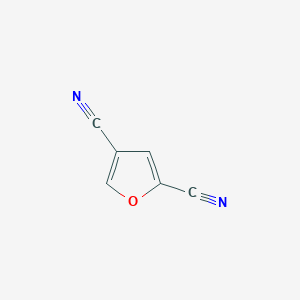
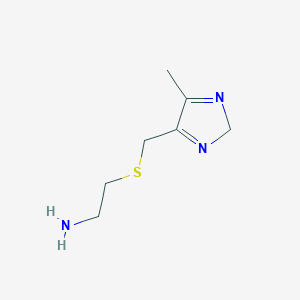
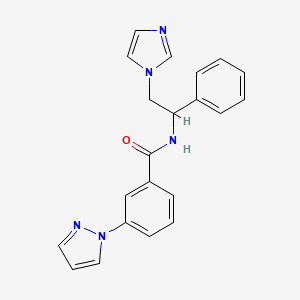


![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
